N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-4-10-12(5-6)7(2)3-8(9)11-13/h4-5,7,13H,3H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZZMSSWXOTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)C(C)C/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Synthesis
The 4-methylpyrazole moiety is typically synthesized via cyclization or multicomponent coupling reactions:
a) Cyclization of Hydrazines with 1,3-Diketones
A classic method involves reacting hydrazine derivatives with 1,3-diketones. For example, 4-methylpyrazole can be synthesized by condensing hydrazine with acetylacetone (2,4-pentanedione) under acidic conditions.
Reaction Conditions:
b) Multicomponent Coupling of Alkynes and Nitriles
Recent advances utilize titanium-mediated coupling of alkynes and nitriles to form pyrazoles. This method avoids hazardous reagents like hydrazine:
Introduction of Butanimidamide Chain
Butanimidamide derivatives are commonly prepared via nucleophilic substitution or condensation reactions. A two-step approach is widely adopted:
Step 1: Nitrile Intermediate Synthesis
3-(4-Methylpyrazol-1-yl)butanenitrile is synthesized by alkylating 4-methylpyrazole with 4-bromobutanenitrile:
Step 2: Amidoxime Formation
The nitrile intermediate is converted to amidoxime using hydroxylamine hydrochloride under basic conditions:
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal solvent-dependent efficiencies:
| Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/H₂O | 4 hours | 85 | 98 |
| Acetonitrile | 2.5 hours | 78 | 95 |
| DMF | 6 hours | 65 | 90 |
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrazole synthesis but increase costs. Catalytic loads as low as 0.6–0.8 mol% are effective.
Temperature and Reaction Time
The amidoximation step shows significant temperature dependence:
| Temperature (°C) | Time (hours) | Conversion (%) |
|---|---|---|
| 25 | 24 | 45 |
| 50 | 12 | 78 |
| 70 | 6 | 92 |
Industrial-Scale Considerations
Cost-Effective Purification
Crystallization remains the preferred method for large-scale production:
Environmental Impact Mitigation
Green chemistry approaches include:
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide and its closest analogs:
Structural and Functional Differences
Substituent Effects on Pyrazole Ring
- This substituent is less sterically demanding than the 3-trifluoromethyl group in the analog from , which could translate to better synthetic accessibility .
- Discontinued Analog (CAS 1006333-69-2) : The 5-methyl and 3-trifluoromethyl groups increase steric bulk and lipophilicity , likely improving metabolic stability but possibly reducing solubility. The trifluoromethyl group’s strong electron-withdrawing effect might alter reactivity in biological systems .
- Propanimidamide Analog (CAS 1006333-69-2) : The unsubstituted pyrazole and shorter chain (propanimidamide vs. butanimidamide) suggest reduced molecular weight and polarity. This could limit target engagement in applications requiring extended hydrophobic interactions .
Chain Length and Functional Groups
- The butanimidamide chain in the target compound provides greater conformational flexibility compared to the propanimidamide analog, which may influence pharmacokinetic properties like absorption and half-life.
- The N'-hydroxy group common to all three compounds is a hallmark of amidoximes, known for roles in nitric oxide synthase inhibition or metal ion chelation, though biological activity data are absent in the evidence .
Biological Activity
N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a hydroxy group, and an imidamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
The molecular formula for this compound is , with a molecular weight of approximately 174.22 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 174.22 g/mol |
| CAS Number | 1006336-79-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Such interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.
Potential Applications
Research indicates that compounds similar to this compound may exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Anticancer Activity : Research has shown that pyrazole derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, analogs of pyrazole have been investigated for their ability to inhibit tumor growth in various cancer models .
- Anti-inflammatory Effects : Compounds with imidamide structures have been reported to possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
- Opioid Receptor Interactions : Some studies suggest that pyrazole derivatives may interact with opioid receptors, potentially leading to analgesic effects. This aspect warrants further investigation into the pharmacodynamics of this compound .
Table 2: Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of N'-hydroxy-3-(4-methylpyrazol-1-yl)butanimidamide, and how are they experimentally determined?
Methodological Answer: The compound’s molecular formula (C₈H₁₄N₄O), molecular weight (182.23 g/mol), and purity (≥95%) are typically confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . Purity is validated using reverse-phase HPLC with UV detection at 254 nm, while stability under storage conditions (e.g., −20°C in inert atmosphere) is assessed via periodic re-analysis. Structural elucidation employs ¹H/¹³C NMR to resolve the pyrazole and hydroxyimino groups, with chemical shifts for the 4-methylpyrazole moiety observed near δ 2.1 ppm (CH₃) and δ 7.5–8.0 ppm (pyrazole protons) .
Q. What synthetic routes are recommended for preparing this compound with high yield and purity?
Methodological Answer: A common approach involves coupling 4-methylpyrazole with a hydroxyimino precursor (e.g., tert-butyl nitrite-mediated hydroxylation of a nitrile intermediate). For example:
React 3-(4-methylpyrazol-1-yl)butanenitrile with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 12–24 hours).
Purify the crude product via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) .
Yield optimization requires monitoring reaction progress by TLC (Rf ~0.3 in ethyl acetate) and minimizing side products (e.g., over-oxidized byproducts) by controlling temperature and stoichiometry.
Q. How should researchers address stability challenges during storage and handling?
Methodological Answer: The compound’s hydroxyimino group is hygroscopic and prone to hydrolysis. Recommended practices:
- Store in amber vials under argon at −20°C.
- Conduct periodic stability checks via HPLC to detect degradation (e.g., formation of 3-(4-methylpyrazol-1-yl)butanamide).
- Use anhydrous solvents (e.g., DMF or DMSO) for dissolution in biological assays to prevent aqueous degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. To mitigate:
- Purity Reassessment: Use LC-MS to identify trace impurities (e.g., residual nitrile intermediates) that may interfere with biological targets .
- Assay Standardization: Compare results under controlled conditions (e.g., fixed DMSO concentration ≤0.1%, pH 7.4 buffer).
- Orthogonal Assays: Validate findings using unrelated techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound?
Methodological Answer: SAR studies focus on modifying the pyrazole ring and hydroxyimino chain:
Pyrazole Substitution: Synthesize analogs with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects on target binding .
Chain Length Variation: Replace the butanimidamide chain with shorter (propanimidamide) or rigidified (cyclohexyl) backbones to evaluate steric contributions .
Bioisosteric Replacement: Substitute the hydroxyimino group with a carboxamide or sulfonamide to test hydrogen-bonding requirements.
Activity data are analyzed using molecular docking (e.g., AutoDock Vina) and QSAR models to identify critical pharmacophores .
Q. What advanced analytical techniques are required to characterize degradation products or reactive intermediates?
Methodological Answer:
- LC-HRMS/MS: Identifies degradation products (e.g., oxidation to nitro derivatives) with accurate mass measurements (<5 ppm error) .
- EPR Spectroscopy: Detects radical intermediates formed under oxidative conditions (e.g., hydroxyl radical adducts).
- In Situ FTIR: Monitors real-time degradation kinetics in solution by tracking carbonyl or N–O bond vibrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
